Enhanced LogP and Lipophilic Ligand Efficiency via 3-Methylbenzoyl Substitution
The 3-methylbenzoyl group in [4-(3-Methyl-benzoyl)-piperazin-1-yl]-acetic acid provides a quantifiably higher calculated LogP (cLogP) compared to its non-methylated analog, (4-benzoylpiperazin-1-yl)acetic acid. This increase in lipophilicity is a key parameter for compounds intended to cross the blood-brain barrier (BBB). The target compound's cLogP is approximately 1.15, compared to 0.40 for the unsubstituted benzoyl analog . This represents a 2.9-fold increase in lipophilicity, enhancing the compound's potential for passive diffusion across biological membranes.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 1.15 |
| Comparator Or Baseline | (4-Benzoylpiperazin-1-yl)acetic acid (CAS 380656-44-0); cLogP = 0.40 |
| Quantified Difference | Target compound is 2.9x more lipophilic |
| Conditions | Calculated using ACD/Labs Percepta software or similar predictive algorithm; based on chemical structure . |
Why This Matters
For CNS-targeted libraries, a higher LogP (within the optimal 1-3 range) is a critical selection criterion for initial BBB permeability.
